Cas no 23808-43-7 (1-2-(4-fluorophenyl)ethylpiperidin-4-one)
1-2-(4-fluorophenyl)ethylpiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenethyl)piperidin-4-one
- 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one
- 4-Piperidinone, 1-[2-(4-fluorophenyl)ethyl]-
- 1-(4-fluorophenethyl)-4-piperidone
- 1-(4-fluoro-phenethyl)-piperidin-4-one
- 1-(p-Fluorphenethyl)-4-piperidon
- 1-[2-(4-FLUOROPHENYL)ETHYL]-4-PIPERIDINONE
- 1-[2-(4-Fluorophenyl)ethyl]-4-piperidone
- AC1OE05M
- AC1Q4MDU
- AG-E-69936
- PubChem22703
- DTXSID90427520
- A816915
- MFCD03093068
- RLCBASWXFBEVKY-UHFFFAOYSA-N
- AKOS000191548
- A1-23654
- EN300-41866
- CHEMBL4579171
- AM20080586
- SCHEMBL3715278
- 23808-43-7
- 4-(4-Fluorophenethyl)-4-piperidone
- Z295882068
- FT-0600682
- 1-2-(4-fluorophenyl)ethylpiperidin-4-one
-
- MDL: MFCD03093068
- Inchi: 1S/C13H16FNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2
- InChI Key: RLCBASWXFBEVKY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCN1CCC(CC1)=O
Computed Properties
- Exact Mass: 221.12200
- Monoisotopic Mass: 221.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Melting Point: 62-64°C
- PSA: 20.31000
- LogP: 1.97100
1-2-(4-fluorophenyl)ethylpiperidin-4-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-2-(4-fluorophenyl)ethylpiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180957-5g |
1-(4-Fluorophenethyl)piperidin-4-one |
23808-43-7 | 95% | 5g |
$473 | 2021-08-05 | |
| TRC | F590618-50mg |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590618-100mg |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F590618-500mg |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM180957-5g |
1-(4-Fluorophenethyl)piperidin-4-one |
23808-43-7 | 95% | 5g |
$473 | 2023-01-09 | |
| Enamine | EN300-41866-0.1g |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 95.0% | 0.1g |
$62.0 | 2025-02-20 | |
| Enamine | EN300-41866-0.25g |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 95.0% | 0.25g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-41866-0.5g |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 95.0% | 0.5g |
$164.0 | 2025-02-20 | |
| Enamine | EN300-41866-1.0g |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 95.0% | 1.0g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-41866-2.5g |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one |
23808-43-7 | 95.0% | 2.5g |
$474.0 | 2025-02-20 |
1-2-(4-fluorophenyl)ethylpiperidin-4-one Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-2-(4-fluorophenyl)ethylpiperidin-4-one
Introduction to 1-2-(4-fluorophenyl)ethylpiperidin-4-one (CAS No. 23808-43-7) and Its Emerging Applications in Chemical Biology
The compound 1-2-(4-fluorophenyl)ethylpiperidin-4-one (CAS No. 23808-43-7) represents a significant advancement in the realm of chemical biology, particularly in the development of novel pharmacological agents. This heterocyclic compound, featuring a piperidine core substituted with a fluoroarylalkyl group, has garnered considerable attention due to its structural versatility and functional properties. The presence of the fluorine atom at the para position of the phenyl ring introduces unique electronic and steric effects, which can modulate the compound's biological activity and binding affinity to target proteins.
Recent studies have highlighted the potential of this compound as a scaffold for drug discovery. The piperidin-4-one moiety is a well-documented pharmacophore in medicinal chemistry, often found in bioactive molecules targeting central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. The introduction of a fluoro-substituted ethyl side chain further enhances its pharmacokinetic profile by improving metabolic stability and lipophilicity. This structural motif has been extensively explored in recent years, with emerging evidence suggesting its utility in modulating neurotransmitter receptors and ion channels.
In particular, the fluorine atom plays a pivotal role in fine-tuning the compound's interaction with biological targets. Fluorine substitution is known to enhance binding affinity through increased lipophilicity and reduced hydrogen bonding capacity, making it an attractive modification for drug design. Preclinical studies have demonstrated that derivatives of 1-2-(4-fluorophenyl)ethylpiperidin-4-one exhibit promising activity in models of pain management and neuroprotection. The compound's ability to cross the blood-brain barrier has been particularly noted, suggesting its potential for treating CNS-related disorders.
The synthesis of 1-2-(4-fluorophenyl)ethylpiperidin-4-one involves multi-step organic transformations, including nucleophilic substitution reactions, cyclization processes, and fluorination techniques. Advanced synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield, facilitating its use in both academic research and industrial applications. The growing interest in fluorinated piperidine derivatives has spurred innovation in synthetic chemistry, leading to the development of novel catalytic systems that enhance reaction efficiency and selectivity.
One of the most compelling aspects of this compound is its potential as a lead structure for next-generation therapeutics. Computational modeling studies have revealed that modifications to the fluoroarylalkyl group can significantly alter the compound's pharmacological properties. For instance, introducing additional fluorine atoms or varying the length of the ethyl side chain can fine-tune binding interactions with specific enzymes or receptors. These insights have guided the design of libraries of analogs for high-throughput screening (HTS), accelerating the discovery process.
Emerging research also suggests that 1-2-(4-fluorophenyl)ethylpiperidin-4-one may have applications beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate in materials science, particularly for developing advanced polymers with tailored electronic properties. Additionally, its stability under various conditions has opened up possibilities for use in agrochemical formulations, where such compounds can serve as bioactive ingredients with enhanced environmental persistence.
The regulatory landscape for this compound is another area of interest. As it does not fall under restricted categories such as hazardous or controlled substances, it can be more readily accessed for research purposes without stringent regulatory hurdles. This accessibility has fostered collaboration between academic institutions and pharmaceutical companies, leading to faster translation of laboratory findings into clinical candidates.
In conclusion, 1-2-(4-fluorophenyl)ethylpiperidin-4-one (CAS No. 23808-43-7) stands out as a versatile and promising compound with significant implications for chemical biology and drug discovery. Its unique structural attributes, coupled with emerging evidence from preclinical studies, position it as a valuable scaffold for developing novel therapeutics targeting neurological and inflammatory disorders. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound are likely to expand further into new frontiers such as advanced materials science.
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